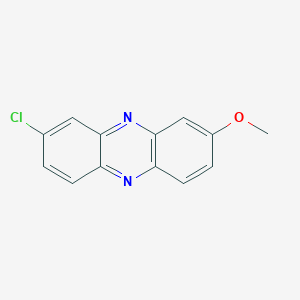
2-Chloro-8-methoxyphenazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-8-methoxyphenazine (CMP) is a chemical compound that belongs to the phenazine family. It has been widely studied for its potential applications in scientific research, particularly in the field of biochemistry and pharmacology. CMP has been found to possess unique properties that make it a valuable tool for investigating various biochemical and physiological processes.
Mécanisme D'action
The mechanism of action of 2-Chloro-8-methoxyphenazine is not fully understood. However, it is believed to act by disrupting the integrity of bacterial and fungal cell membranes, leading to cell death. In cancer cells, 2-Chloro-8-methoxyphenazine induces apoptosis by activating the intrinsic apoptotic pathway. 2-Chloro-8-methoxyphenazine has also been found to inhibit the activity of certain enzymes by binding to their active sites, thereby preventing their normal function.
Effets Biochimiques Et Physiologiques
2-Chloro-8-methoxyphenazine has been found to have a number of biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species (ROS) in cells, which can cause oxidative damage to DNA and other cellular components. 2-Chloro-8-methoxyphenazine has also been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In addition, 2-Chloro-8-methoxyphenazine has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
2-Chloro-8-methoxyphenazine has several advantages as a tool for scientific research. It is relatively easy to synthesize and purify, making it readily available for use in experiments. 2-Chloro-8-methoxyphenazine also exhibits potent antimicrobial and anticancer properties, making it a valuable tool for investigating these areas. However, there are also limitations to the use of 2-Chloro-8-methoxyphenazine in lab experiments. Its mechanism of action is not fully understood, which can make it difficult to interpret experimental results. Additionally, 2-Chloro-8-methoxyphenazine has been found to exhibit cytotoxicity at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 2-Chloro-8-methoxyphenazine. One area of interest is the development of novel synthetic routes for the production of 2-Chloro-8-methoxyphenazine and related compounds. Another area of research is the investigation of the mechanism of action of 2-Chloro-8-methoxyphenazine, which could lead to the development of new drugs with similar properties. Additionally, the potential applications of 2-Chloro-8-methoxyphenazine in the treatment of various diseases, such as cancer and inflammation, warrant further investigation.
Méthodes De Synthèse
The synthesis of 2-Chloro-8-methoxyphenazine involves the reaction of 2-chloro-8-nitrophenazine with methanol in the presence of a reducing agent such as iron powder. The resulting product is then purified through a series of recrystallization steps to obtain pure 2-Chloro-8-methoxyphenazine.
Applications De Recherche Scientifique
2-Chloro-8-methoxyphenazine has been extensively studied for its potential applications in scientific research. It has been found to exhibit potent antimicrobial activity against a wide range of bacteria and fungi. 2-Chloro-8-methoxyphenazine has also been shown to possess anticancer properties by inducing apoptosis in cancer cells. Additionally, 2-Chloro-8-methoxyphenazine has been found to inhibit the activity of certain enzymes such as xanthine oxidase and acetylcholinesterase, making it a potential candidate for the treatment of various diseases.
Propriétés
Numéro CAS |
18450-08-3 |
|---|---|
Nom du produit |
2-Chloro-8-methoxyphenazine |
Formule moléculaire |
C13H9ClN2O |
Poids moléculaire |
244.67 g/mol |
Nom IUPAC |
2-chloro-8-methoxyphenazine |
InChI |
InChI=1S/C13H9ClN2O/c1-17-9-3-5-11-13(7-9)16-12-6-8(14)2-4-10(12)15-11/h2-7H,1H3 |
Clé InChI |
CMIJNPNNJHHINZ-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)N=C3C=CC(=CC3=N2)Cl |
SMILES canonique |
COC1=CC2=C(C=C1)N=C3C=CC(=CC3=N2)Cl |
Synonymes |
2-Chloro-8-methoxyphenazine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



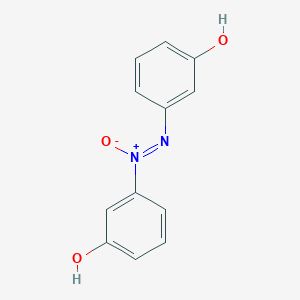

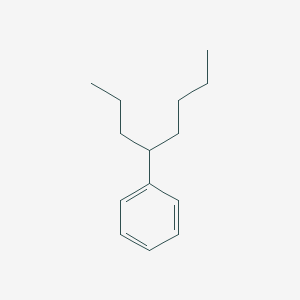
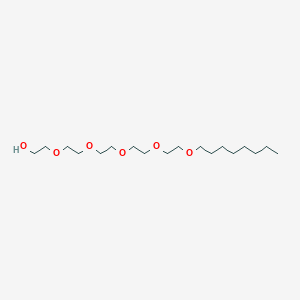
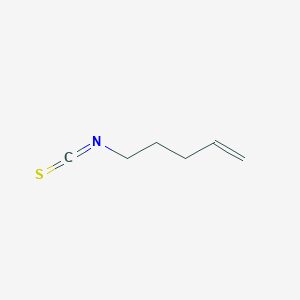
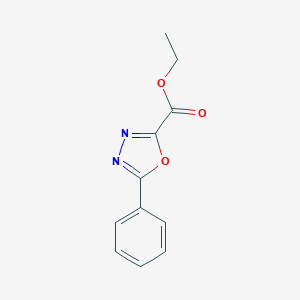
![3,5-Methanocyclopent[d]-1,2-oxathiol-6-ol,hexahydro-,2,2-dioxide(9CI)](/img/structure/B101473.png)




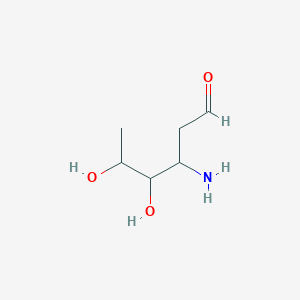

![1H-Indole, 2-phenyl-3-[(2,4,5-trichlorophenyl)azo]-](/img/structure/B101483.png)